molecular formula C9H13N3O4 B11878132 Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate

Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate

Cat. No.: B11878132
M. Wt: 227.22 g/mol
InChI Key: ZIPIZGUKTMSBCG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a hydroxymethyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their significant roles in various biological processes and are often used in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by the introduction of the hydroxymethyl group through a formylation reaction. The amino group is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include ethyl acetoacetate, guanidine, formaldehyde, and ammonia.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Various nucleophiles such as halides, under basic or acidic conditions.

Major Products

    Oxidation: Formation of ethyl 2-(4-amino-5-carboxyl-2-oxopyrimidin-1(2H)-yl)acetate.

    Reduction: Formation of ethyl 2-(4-amino-5-(hydroxymethyl)-2-hydroxypyrimidin-1(2H)-yl)acetate.

    Substitution: Formation of substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a building block for nucleic acid analogs.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and functional groups.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The hydroxymethyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate can be compared with other pyrimidine derivatives such as:

    Thymine: A naturally occurring pyrimidine base found in DNA.

    Cytosine: Another pyrimidine base found in DNA and RNA.

    5-Fluorouracil: A synthetic pyrimidine analog used as an anticancer drug.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential biological activity. Unlike thymine and cytosine, this compound contains an ethyl ester group, which can be hydrolyzed to release the active pyrimidine derivative in biological systems. Additionally, the presence of the hydroxymethyl group provides opportunities for further chemical modifications and functionalization.

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

ethyl 2-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]acetate

InChI

InChI=1S/C9H13N3O4/c1-2-16-7(14)4-12-3-6(5-13)8(10)11-9(12)15/h3,13H,2,4-5H2,1H3,(H2,10,11,15)

InChI Key

ZIPIZGUKTMSBCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C(=NC1=O)N)CO

Origin of Product

United States

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